molecular formula C20H23N7 B2921987 N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine CAS No. 79202-96-3

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine

Cat. No.: B2921987
CAS No.: 79202-96-3
M. Wt: 361.453
InChI Key: OAJLFCMZFUYAIO-UHFFFAOYSA-N
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Description

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine is a compound that features a cyclohexanamine core substituted with two benzotriazol-1-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine typically involves the reaction of cyclohexanamine with benzotriazole derivatives. One common method is the reaction of cyclohexanamine with 1H-1,2,3-benzotriazole-1-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines. Substitution reactions can result in a variety of substituted cyclohexanamine derivatives .

Scientific Research Applications

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The benzotriazol-1-ylmethyl groups can act as electron-donating or electron-withdrawing groups, influencing the reactivity of the compound. The compound may interact with enzymes and receptors in biological systems, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis-(1H-benzotriazol-1-yl)-methanone
  • Bis-(1H-benzotriazol-1-yl)-methanethione
  • Di(1H-benzotriazol-1-yl)methanimine
  • N,N-dimethylaminobenzotriazol-1-ylmethyleniminium

Uniqueness

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine is unique due to its cyclohexanamine core, which provides distinct steric and electronic properties compared to other benzotriazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7/c1-2-8-16(9-3-1)25(14-26-19-12-6-4-10-17(19)21-23-26)15-27-20-13-7-5-11-18(20)22-24-27/h4-7,10-13,16H,1-3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJLFCMZFUYAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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